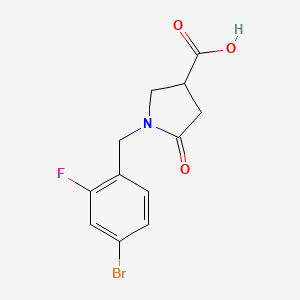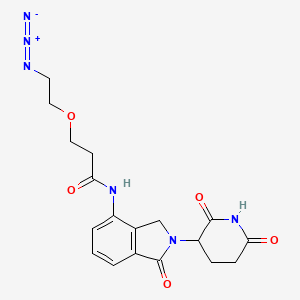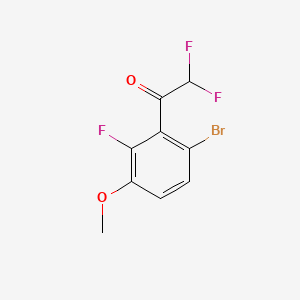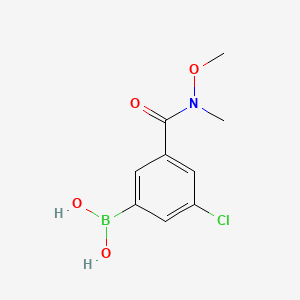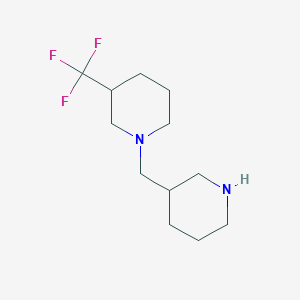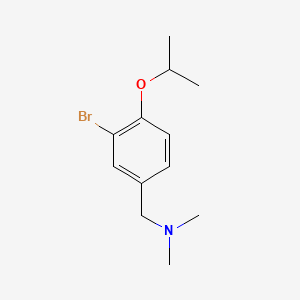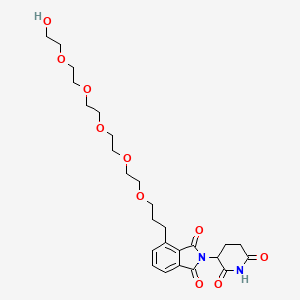
Thalidomide-C3-PEG5-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thalidomide-C3-PEG5-OH is a synthetic compound that combines the properties of thalidomide with a polyethylene glycol (PEG) linker. Thalidomide is a well-known drug that was initially developed as a sedative but later found to have significant teratogenic effects. Despite its controversial history, thalidomide has been repurposed for various therapeutic applications, including the treatment of multiple myeloma and leprosy. The addition of a PEG linker enhances the solubility and bioavailability of the compound, making it more suitable for various scientific and medical applications.
Preparation Methods
The synthesis of Thalidomide-C3-PEG5-OH involves several steps, starting with the preparation of thalidomide. Thalidomide can be synthesized through a two-step process involving the condensation of phthalic anhydride with glutamic acid, followed by cyclization . The PEG linker is then attached to the thalidomide molecule through a series of chemical reactions that typically involve the activation of the PEG chain with a suitable leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with the thalidomide molecule . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Thalidomide-C3-PEG5-OH undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The PEG linker can also undergo hydrolysis under acidic or basic conditions, leading to the formation of thalidomide and PEG fragments . Major products formed from these reactions include hydroxylated and reduced derivatives of thalidomide, as well as PEGylated by-products .
Scientific Research Applications
Thalidomide-C3-PEG5-OH has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the effects of PEGylation on drug solubility and bioavailability . In biology, it is used to investigate the mechanisms of thalidomide’s teratogenic effects and its interactions with cellular proteins . In medicine, this compound is being explored for its potential to treat various cancers, including multiple myeloma, by inhibiting angiogenesis and modulating the immune response . In industry, it is used in the development of new drug delivery systems that improve the pharmacokinetic properties of therapeutic agents .
Mechanism of Action
The mechanism of action of Thalidomide-C3-PEG5-OH involves its binding to cereblon, a component of the E3 ubiquitin ligase complex . This binding leads to the selective degradation of transcription factors IKZF1 and IKZF3, which play a crucial role in the regulation of immune responses and cell proliferation . The PEG linker enhances the solubility and stability of the compound, allowing for more efficient delivery to target tissues and cells .
Comparison with Similar Compounds
Thalidomide-C3-PEG5-OH is unique compared to other thalidomide derivatives due to the presence of the PEG linker. Similar compounds include lenalidomide and pomalidomide, which are also derivatives of thalidomide but lack the PEG linker . These compounds share similar mechanisms of action but differ in their pharmacokinetic properties and therapeutic applications . The PEG linker in this compound enhances its solubility and bioavailability, making it more suitable for certain applications where improved drug delivery is essential .
Properties
Molecular Formula |
C26H36N2O10 |
|---|---|
Molecular Weight |
536.6 g/mol |
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-4-[3-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propyl]isoindole-1,3-dione |
InChI |
InChI=1S/C26H36N2O10/c29-8-10-35-12-14-37-16-18-38-17-15-36-13-11-34-9-2-4-19-3-1-5-20-23(19)26(33)28(25(20)32)21-6-7-22(30)27-24(21)31/h1,3,5,21,29H,2,4,6-18H2,(H,27,30,31) |
InChI Key |
SFBHCWWHVLIEQK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC(=C3C2=O)CCCOCCOCCOCCOCCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


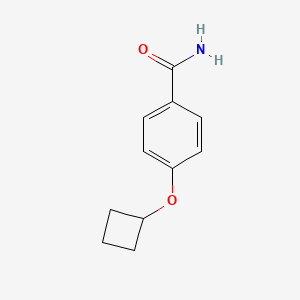
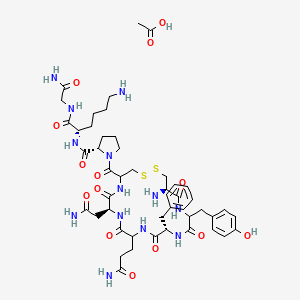


![tert-butyl N-methyl-N-[(3R,5S)-5-methylpyrrolidin-3-yl]carbamate](/img/structure/B14768458.png)


